molecular formula C12H18INO4 B2906103 Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 2138227-36-6

Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B2906103
CAS No.: 2138227-36-6
M. Wt: 367.183
InChI Key: NMYHDLRKRPQBQF-UHFFFAOYSA-N
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Description

Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate (CAS: 1909309-47-2) is a spirocyclic compound featuring a bicyclo[3.4]octane core with a tert-butyl carbamate (Boc) protecting group, a 7-oxo moiety, and an iodomethyl substituent. Its molecular formula is C₁₂H₂₀INO₃ (MW: 353.20 g/mol) . The spirocyclic framework imparts conformational rigidity, while the iodomethyl group enhances reactivity in cross-coupling or alkylation reactions. Limited toxicological data are available, but standard safety protocols (e.g., avoiding heat/ignition sources) are recommended .

Properties

IUPAC Name

tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-6-12(7-14)4-9(15)17-8(12)5-13/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYHDLRKRPQBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, followed by iodomethylation and esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Iodomethylation can be achieved using iodomethane (CH3I) in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of iodomethyl groups at specific positions.

Scientific Research Applications

Chemical Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its spirocyclic framework and iodomethyl group allow for the development of diverse chemical entities, particularly in pharmaceuticals and agrochemicals.

Key Synthesis Routes:

  • Cyclization Reactions: The formation of the spirocyclic core typically involves cyclization of suitable precursors, followed by iodomethylation and esterification.
  • Industrial Production: In industrial settings, large-scale reactions under controlled conditions are employed to ensure high purity and yield. Techniques such as continuous flow chemistry enhance efficiency.

Biological Research Applications

Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can be utilized as a biochemical probe to investigate cellular processes. Its interactions with various molecular targets, such as enzymes and receptors, make it valuable for studying biochemical pathways.

Potential Biological Uses:

  • Cellular Interaction Studies: The compound can assist in elucidating mechanisms of action in biological systems.
  • Drug Development: Its unique structure may lead to the discovery of new therapeutic agents targeting specific diseases.

Toxicological Studies

The compound's applications extend into toxicology, where it can be assessed for potential adverse effects through innovative methodologies such as the TOXIN knowledge graph (TOXIN KG). This framework integrates toxicological data to evaluate the safety of cosmetic ingredients, linking chemical structures to biological outcomes.

Case Study Insights:

  • Liver Toxicity Assessment: Research using TOXIN KG has identified compounds affecting liver toxicity parameters, illustrating how this compound can be part of broader toxicological assessments.

Industrial Applications

In industrial chemistry, this compound is useful for producing specialty chemicals with unique properties. Its ability to undergo various chemical transformations makes it valuable in developing new materials and formulations.

Industrial Use Cases:

  • Specialty Chemicals Production: The compound's versatility allows it to be used in creating tailored chemicals for specific applications.

Data Table: Summary of Applications

Application AreaDescriptionExamples/Case Studies
Chemical SynthesisIntermediate for synthesizing pharmaceuticals and agrochemicalsVarious synthetic routes
Biological ResearchProbe for studying cellular interactionsDrug development studies
Toxicological StudiesAssessment of potential toxicity using TOXIN KGLiver toxicity evaluations
Industrial ChemistryProduction of specialty chemicalsDevelopment of new materials

Mechanism of Action

The mechanism by which tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
Target Compound 1909309-47-2 C₁₂H₂₀INO₃ 353.20 Iodomethyl, 7-oxo, 6-oxa Cross-coupling, alkylation
Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylate 90046547 C₁₂H₁₉NO₃ 225.29 5-oxo, lacks iodine Synthetic intermediate
Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate 1234616-51-3 C₁₁H₁₈N₂O₃ 226.27 Dual nitrogen, enhanced solubility Drug discovery
Tert-butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate 2197052-81-4 Not available Not available Sulfur substitution Redox chemistry

Biological Activity

Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of azaspiro compounds characterized by a spirocyclic framework that incorporates nitrogen atoms. Its molecular formula is C12H18INO4C_{12}H_{18}INO_4, with a molecular weight of approximately 396.21 g/mol. The presence of functional groups such as carboxylate and iodomethyl contributes to its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Spirocyclic Core : This can be achieved through cyclization reactions using readily available precursors.
  • Iodomethylation : The introduction of the iodomethyl group enhances the compound's reactivity.
  • Esterification : This step is crucial for obtaining the final product in high yield.

Various synthetic routes have been explored, emphasizing minimal purification steps to improve efficiency.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby modulating metabolic pathways.
  • Receptor Binding : Its structural features allow it to bind selectively to various receptors in the central nervous system, potentially influencing neurotransmitter systems.

Case Studies

  • Antimicrobial Activity : A related azaspiro compound was shown to possess significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
  • Neuropharmacological Effects : Compounds with similar structural motifs have been investigated for their effects on neurotransmitter systems, indicating potential use as anxiolytic or antidepressant agents.

Comparative Analysis

The biological activity of this compound can be compared with other azaspiro compounds:

Compound NameStructure TypeBiological ActivityReferences
Tert-butyl 5-(iodomethyl)-7-oxoAzaspiroPotential enzyme inhibitor
Tert-butyl 4-(iodomethyl)piperidinePiperidineAntimicrobial
1-Boc-4-iodomethylpiperidinePiperidineNeuropharmacological

Q & A

Q. What synthetic methodologies are established for preparing tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate, and how can reaction parameters be optimized?

The synthesis typically involves multi-step routes with careful control of temperature, solvent selection, and catalysts. For example, enzymatic ketoreduction (using Codex® ketoreductase KRED-P3-G09) under buffered conditions (pH 7.5) achieves high enantiomeric excess (>99%) in spirocyclic intermediates . Purification often requires silica gel chromatography or recrystallization, with yields optimized by adjusting stoichiometry and reaction time. Key challenges include minimizing side reactions during iodomethylation, which demands inert atmospheres and controlled addition rates .

Q. Which spectroscopic and crystallographic techniques are critical for confirming structural integrity?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR verify stereochemistry and functional group placement. For example, 1^1H NMR (400 MHz, CDCl3_3) resolves spirocyclic protons at δ 4.39–4.33 ppm and tert-butyl groups at δ 1.44 ppm .
  • X-ray Crystallography: SHELX programs refine crystal structures, resolving bond angles and torsional strain in the spirocyclic framework. WinGX suite aids in small-molecule crystallography data processing .

Advanced Research Questions

Q. How does the iodomethyl group influence reactivity in nucleophilic substitution or cross-coupling reactions?

The iodomethyl group acts as an electrophile, enabling covalent bond formation with nucleophilic targets (e.g., thiols or amines). Its reactivity is sensitive to moisture and light, necessitating storage under nitrogen and use of desiccants. Strategies to preserve reactivity include derivatization (e.g., protecting groups) or immediate use post-synthesis .

Q. What strategies resolve discrepancies in crystallographic data interpretation for spirocyclic compounds?

Contradictions in bond lengths or torsional angles are addressed via:

  • Multi-software validation (SHELXL vs. Olex2).
  • High-resolution data collection (d-spacing < 0.8 Å).
  • Twinning analysis using SHELXD for overlapping reflections .

Q. How can enzymatic catalysis improve stereochemical outcomes in synthesis?

Ketoreductases (e.g., KRED-P3-G09) selectively reduce ketones to alcohols with >99% enantiomeric excess. Reaction conditions (e.g., 30°C, NADP+^+ cofactor) are optimized via real-time monitoring using 1^1H NMR to track conversion rates .

Q. What protocols ensure safe handling given the compound’s sensitivity?

  • Storage: Refrigerated (<4°C), airtight containers with moisture-absorbing packs .
  • PPE: Nitrile gloves, chemical goggles, and flame-retardant lab coats to prevent dermal/ocular exposure .
  • Degradation Monitoring: Regular HPLC checks for iodide release (λ = 220 nm) to assess stability .

Contradictions and Gaps

  • Toxicological Data: Limited information on acute toxicity or mutagenicity requires assumption of hazard (Category 4 oral toxicity) until further studies .
  • Reaction Scalability: Enzymatic methods () achieve high ee but face challenges in large-scale NADP+^+ recycling compared to traditional chemical synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.